Cas no 1264-31-9 (Coenzyme A, S-(2-hydroxyacetate))

Coenzyme A, S-(2-hydroxyacetate) structure
1264-31-9 structure
Product Name:Coenzyme A, S-(2-hydroxyacetate)
CAS-nummer:1264-31-9
MF:C23H38N7O18P3S
MW:825.570207118988
CID:156537
PubChem ID:3081959
Update Time:2025-03-26

Coenzyme A, S-(2-hydroxyacetate) Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A,S-(hydroxyacetate) (9CI)
    • glycoyl-coenzyme A
    • Coenzyme A, glycoyl-
    • Coenzyme A, S-(hydroxyacetate)
    • Glycoyl-coa
    • S-{17-[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hydroxyethanethioate (non-preferred name)
    • 1264-31-9
    • S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyethanethioate
    • DTXSID60925528
    • SCHEMBL12660840
    • Glycoyl-CoA; (Acyl-CoA); [M+H]+;
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(hydroxyacetyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
    • Coenzyme A, S-(hydroxyacetate) (9CI)
    • Coenzyme A, S-glycolate (7CI,8CI)
    • 2-Hydroxyacetyl-CoA
    • Glycoloyl coenzyme A
    • Glycolyl-CoA
    • Coenzyme A, S-(2-hydroxyacetate)
    • Inchi: 1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(32)25-5-6-52-14(33)7-31)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,31,34-35H,3-9H2,1-2H3,(H,25,32)(H,26,36)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39)
    • InChI-sleutel: KLHKNYVUTZICKN-UHFFFAOYSA-N
    • LACHT: S(C(C([H])([H])O[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C(C([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])C1([H])C([H])(C([H])(C([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Berekende eigenschappen

  • Exacte massa: 825.12094
  • Monoisotopische massa: 825.12068956g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 23
  • Zware atoomtelling: 52
  • Aantal draaibare bindingen: 21
  • Complexiteit: 1400
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -6.3
  • Topologisch pooloppervlak: 409Ų

Experimentele eigenschappen

  • PSA: 383.86
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